molecular formula C24H28N2O5 B1524451 1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo- CAS No. 98626-50-7

1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-

Cat. No. B1524451
CAS RN: 98626-50-7
M. Wt: 424.5 g/mol
InChI Key: XPCFTKFZXHTYIP-WOJBJXKFSA-N
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Description

  • Synonyms : It is also known by its systematic name: 1H-1-Benzazepine-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]amino]-2,3,4,5-tetrahydro-5-hydroxy-2-oxo-, ethyl ester .


Physical And Chemical Properties Analysis

  • Boiling Point : Predicted to be approximately 593.7°C .
  • Density : Predicted density is around 1.26 g/cm³ .
  • pKa : Predicted pKa value is approximately 10.75 .

Scientific Research Applications

Synthesis and Preparation

1H-1-Benzazepine-1-acetic acid and its derivatives are primarily studied for their synthesis and preparation methodologies. Kafssi Hassan and colleagues (2007) developed a novel process using L-homphenylalanine alkyl ester and other starting materials for synthesis through alkylation steps, focusing on the yield and diastereomer ratios (Kafssi Hassan et al., 2007). Similarly, Booker‐Milburn et al. (1997) explored the synthesis and utilization of 4-amino-1,2,3,4-tetrahydro-1(1H)-benzazepines, providing insights into the preparation of N-substituted and N,N-disubstituted compounds (Booker‐Milburn et al., 1997).

Pharmacological Research

Several studies have focused on the pharmacological aspects of this compound. For instance, the determination of this compound and its active metabolite in plasma and urine was explored by Kaiser et al. (1987) using gas chromatography-mass spectrometry, indicating its potential use in pharmacokinetic studies (Kaiser et al., 1987). Furthermore, the angiotensin-converting enzyme inhibition property of its derivatives was highlighted by Stanton et al. (1985), indicating its therapeutic potential (Stanton et al., 1985).

Chemical Transformation Studies

Research has also delved into the chemical transformation of this compound. Pfeiffer et al. (1982) investigated the dopaminergic activity of substituted benzazepines, which might have implications in the development of dopamine receptor agonists (Pfeiffer et al., 1982). Another study by Kimura and Morosawa (1979) synthesized 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine, exploring its potential as an intermediate in the preparation of new compounds (Kimura & Morosawa, 1979).

properties

IUPAC Name

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-

CAS RN

98626-50-7, 131064-75-0
Record name Benazepril, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-42456A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZEPRIL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENAZEPRIL, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyloxycarbonylmethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (isomer A of example 3; 1.2 g) in ethanol (125 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% palladium on charcoal (0.5 g) as catalyst. After uptake of hydrogen had ceased, the catalyst was filtered off, and the solvent removed under reduced pressure to give a solid. This material was triturated with ether (8 ml) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one melting at 126°-129°, and being the lower melting racemic isomer A.
Name
1-benzyloxycarbonylmethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
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125 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 2
Reactant of Route 2
1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 3
1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 4
1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 5
1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 6
1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-

Citations

For This Compound
2
Citations
F Belal, HH Abdine, AA Al-Badr - Profiles of Drug Substances, Excipients …, 2005 - Elsevier
Publisher Summary This chapter discusses the general characteristics of Benazepril hydrochloride. It is obtained as a white to off-white crystalline powder. Benazepril hydrochloride, an …
Number of citations: 7 www.sciencedirect.com
S Ashour, AA Sakur, M Kudemati - Can chem trans, 2014 - Citeseer
A simple, sensitive, reproducible and specific stability indicating high performance liquid chromatographic method for the simultaneous estimation of amlodipine besylate (AMD) and …
Number of citations: 5 citeseerx.ist.psu.edu

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